molecular formula C14H14O5 B12727369 (2-exo,3-exo,5-endo)-5-Phenyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid CAS No. 109282-34-0

(2-exo,3-exo,5-endo)-5-Phenyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid

Cat. No.: B12727369
CAS No.: 109282-34-0
M. Wt: 262.26 g/mol
InChI Key: HNXJFWNLSTYCNJ-PREPNJAASA-N
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Description

(2-exo,3-exo,5-endo)-5-Phenyl-7-oxabicyclo(221)heptane-2,3-dicarboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-exo,3-exo,5-endo)-5-Phenyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the reaction. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

(2-exo,3-exo,5-endo)-5-Phenyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2-exo,3-exo,5-endo)-5-Phenyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-exo,3-exo,5-endo)-5-Phenyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-exo,3-exo,5-endo)-5-Phenyl-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.

Properties

CAS No.

109282-34-0

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

(1S,2S,3R,4R,5S)-5-phenyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

InChI

InChI=1S/C14H14O5/c15-13(16)10-9-6-8(7-4-2-1-3-5-7)12(19-9)11(10)14(17)18/h1-5,8-12H,6H2,(H,15,16)(H,17,18)/t8-,9-,10+,11+,12+/m0/s1

InChI Key

HNXJFWNLSTYCNJ-PREPNJAASA-N

Isomeric SMILES

C1[C@H]([C@@H]2[C@@H]([C@@H]([C@H]1O2)C(=O)O)C(=O)O)C3=CC=CC=C3

Canonical SMILES

C1C(C2C(C(C1O2)C(=O)O)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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